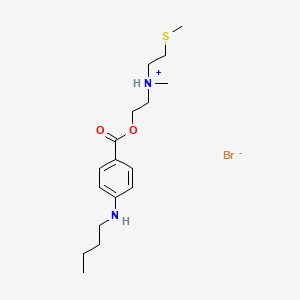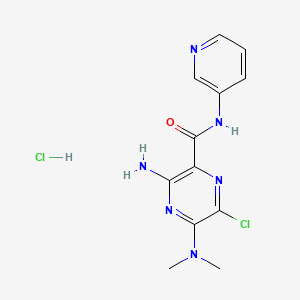
Acdpp hydrochloride
Overview
Description
ACDPP hydrochloride is a selective mGlu5 antagonist . Its chemical name is 3-Amino-6-chloro-5-dimethylamino-N-2-pyridinylpyrazinecarboxamide hydrochloride .
Molecular Structure Analysis
The molecular weight of ACDPP hydrochloride is 329.19 . Its chemical formula is C12H14Cl2N6O . The InChI Key is CXIHLPLRTFPHKX-UHFFFAOYSA-N .Scientific Research Applications
ACDPP Hydrochloride: Scientific Research Applications
1. Biochemical Assays and Enzyme Activity Studies ACDPP hydrochloride’s solubility in aqueous solutions enhances its stability, making it suitable for biochemical assays. Researchers utilize it to investigate enzyme activities and interactions within cyclic nucleotide signaling pathways .
Cyclic Nucleotide Signaling Pathways: It serves as a tool to probe the signaling pathways and physiological effects mediated by cyclic nucleotides. This allows for the selective activation of cyclic nucleotide-dependent protein kinases, facilitating the study of their effects on cellular functions .
Bactericidal and Antibacterial Activities: ACDPP hydrochloride has been researched for its bactericidal and antibacterial properties. It’s used in polymers that exhibit bactericidal activities, which is significant in developing new antimicrobial materials.
Antagonist at mGlu 5 Receptor: This compound acts as an antagonist at the mGlu 5 receptor, which is important in studying neurological pathways and potential treatments for neurological disorders .
Mechanism of Action
Target of Action
ACDPP hydrochloride is a selective antagonist at the mGlu5 receptor . The mGlu5 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in modulating excitatory neurotransmission in the brain.
Mode of Action
ACDPP hydrochloride interacts with the mGlu5 receptor and inhibits its function . It inhibits human mGlu5 receptor-mediated calcium flux with an IC50 of 134 nM . This means that ACDPP hydrochloride prevents the mGlu5 receptor from activating intracellular calcium signaling pathways, thereby modulating neuronal activity.
Biochemical Pathways
The primary biochemical pathway affected by ACDPP hydrochloride is the glutamatergic signaling pathway . By antagonizing the mGlu5 receptor, ACDPP hydrochloride inhibits the downstream effects of glutamate signaling, which include calcium influx and activation of various intracellular signaling cascades. These cascades can influence a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal excitability.
Result of Action
The molecular and cellular effects of ACDPP hydrochloride’s action primarily involve the modulation of neuronal activity . By inhibiting mGlu5 receptor-mediated signaling, ACDPP hydrochloride can reduce neuronal excitability and alter synaptic transmission. This can have various effects on brain function, depending on the specific neural circuits involved.
Future Directions
properties
IUPAC Name |
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7;/h3-6H,1-2H3,(H2,14,18)(H,16,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIHLPLRTFPHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587877 | |
| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acdpp hydrochloride | |
CAS RN |
37804-11-8 | |
| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)




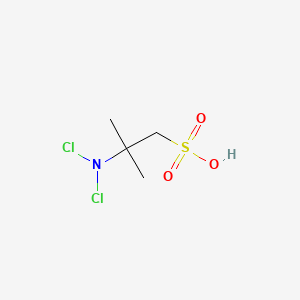
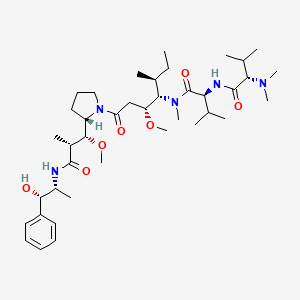

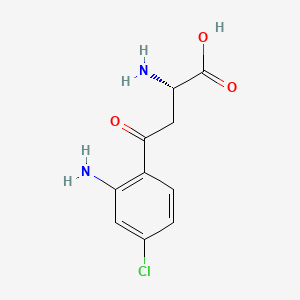
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

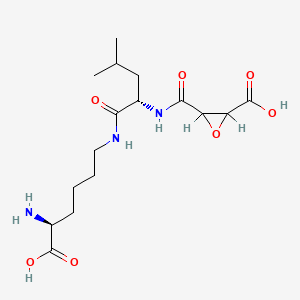
![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
